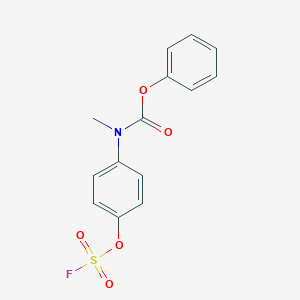

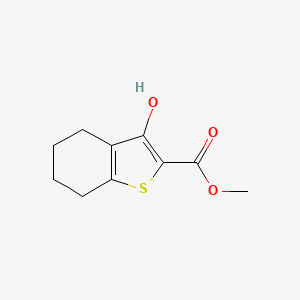

![molecular formula C20H17FN4OS B3007061 1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013782-31-4](/img/structure/B3007061.png)

1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis process for this compound is not specified, similar compounds have been synthesized via palladium-catalyzed Heck coupling reactions . Characterization of the newly synthesized compounds is often done using IR, NMR (1H, 13C, and 31P), mass spectral and elemental analysis .

Chemical Reactions Analysis

The compound may show high selectivity and sensitivity towards certain ions. For example, a benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative has been synthesized and investigated as a novel sensor, capable of showing high selectivity and sensitivity towards CN− .

Applications De Recherche Scientifique

Fluorescent Probe for Cysteine Sensing

A novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cysteine (Cys) over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys . This probe was successfully used for imaging Cys in HepG2 cells and zebrafish .

Pesticidal Agents

A series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized and evaluated as pesticidal agents . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . Some compounds could be considered as new insecticidal/acaricidal leading structures for further investigation .

Organic Light Emitting Diodes (OLEDs)

In the field of optoelectronics, these compounds have been used as doped emitters in Organic Light Emitting Diodes (OLEDs) . After coordination with boron difluoride complexes, a significant blue shift and enhanced emission were observed due to restricted conformational changes . All doped devices showed strong emission and low turn-on voltages (3.9-4.8 V), with the performance of the boron difluoride complex-based doped devices surpassing that of the ligand .

Mécanisme D'action

Target of Action

The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection .

Mode of Action

The compound interacts with its target, the HIV-1 RT, by binding to the allosteric center of RT . This binding inhibits the action of RT, thereby preventing the replication of the HIV-1 virus . The two more active compounds exhibited better inhibitory action than the reference compound, nevirapine .

Biochemical Pathways

The compound affects the biochemical pathway involving the replication of the HIV-1 virus. By inhibiting the action of RT, the compound prevents the conversion of viral RNA into DNA, a crucial step in the replication of the HIV-1 virus .

Pharmacokinetics

These methods suggest that the mechanism of inhibition is mainly due to the adsorption of these inhibitors on the metal surface .

Result of Action

The result of the compound’s action is the inhibition of the HIV-1 virus replication. This is achieved by preventing the action of RT, thereby blocking a crucial step in the replication of the HIV-1 virus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s fluorescence can be enhanced in the presence of cysteine . Additionally, the compound’s inhibitory action can be affected by the presence of other substances on the metal surface .

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4OS/c1-12(2)17-11-16(19(26)22-14-9-7-13(21)8-10-14)24-25(17)20-23-15-5-3-4-6-18(15)27-20/h3-12H,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERQQGDVRKQLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)